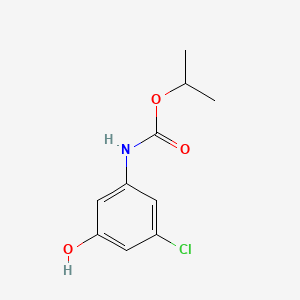

Carbamic acid, (3-chloro-5-hydroxyphenyl)-, 1-methylethyl ester

Description

This compound is a carbamic ester featuring a 3-chloro-5-hydroxyphenyl group and an isopropyl ester moiety. Carbamic esters are widely studied for their pharmacological and pesticidal activities, influenced by substituents on the phenyl ring and the ester group.

Properties

CAS No. |

34061-87-5 |

|---|---|

Molecular Formula |

C10H12ClNO3 |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

propan-2-yl N-(3-chloro-5-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C10H12ClNO3/c1-6(2)15-10(14)12-8-3-7(11)4-9(13)5-8/h3-6,13H,1-2H3,(H,12,14) |

InChI Key |

VINKCDOHGBLKIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC(=CC(=C1)Cl)O |

Origin of Product |

United States |

Biological Activity

Carbamic acid, (3-chloro-5-hydroxyphenyl)-, 1-methylethyl ester, commonly referred to as J-115814, is a carbamate compound with diverse biological activities. This article delves into its biological activity, including its effects on various biological systems, mechanisms of action, and potential applications in agriculture and medicine.

- Molecular Formula : C₁₁H₁₄ClN₁O₃

- Molecular Weight : 239.69 g/mol

- CAS Number : 329716-61-2

- PubChem CID : 9959777

Carbamate compounds, including J-115814, primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of cholinergic receptors.

Toxicological Profile

Research indicates that J-115814 exhibits a low toxicity profile. The U.S. Environmental Protection Agency (EPA) has determined that it is "not likely to present an unreasonable risk of injury to health or the environment" under specified conditions of use .

Enzymatic Inhibition Studies

In vitro studies have shown that J-115814 inhibits AChE with varying potency compared to other carbamates. The following table summarizes the inhibitory concentrations (IC50 values) for J-115814 and selected carbamate compounds:

| Compound | IC50 (µM) |

|---|---|

| J-115814 | 38.98 |

| Carbaryl | 57.00 |

| Aldicarb | 40.00 |

| Methomyl | 11.00 |

These values indicate that J-115814 has a moderate inhibitory effect on AChE compared to other commonly studied carbamates.

Case Studies

- Neurotoxicity Assessment : A study evaluated the neurotoxic effects of various carbamates, including J-115814, on adult male rats. The results indicated significant inhibition of AChE activity at higher doses, correlating with behavioral changes such as increased locomotion and tremors .

- Phytotoxicity Evaluation : Another study assessed the phytotoxic effects of J-115814 on several plant species. The compound demonstrated a concentration-dependent reduction in seed germination and plant growth, indicating potential utility as a herbicide .

- Microbial Interaction Studies : Research into the degradation of carbamate pesticides revealed that microbial populations could effectively hydrolyze J-115814 under anaerobic conditions, suggesting its potential for bioremediation applications .

Agricultural Use

Due to its herbicidal properties and ability to inhibit AChE, J-115814 has potential applications in agriculture as a selective herbicide. Its effectiveness against certain weed species while posing minimal risk to crops makes it an attractive candidate for further development.

Medical Research

The cholinergic system's role in various neurological disorders makes AChE inhibitors like J-115814 relevant in medical research. Investigations into its potential therapeutic applications for conditions such as Alzheimer's disease are ongoing.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Evidence from physostigmine-like carbamic esters demonstrates that both a carbamic ester group and a basic substituent are critical for activity. For example:

- Methyl-, dimethyl-, and isopropyl-carbamic esters exhibit strong miotic and intestinal peristalsis-stimulating effects .

- Ethyl- and phenyl-carbamic esters show weaker activity, while diethyl and diallyl esters are inactive .

The target compound’s isopropyl ester aligns with active analogues, suggesting comparable or enhanced efficacy. The 3-chloro-5-hydroxyphenyl group introduces unique electronic and steric effects compared to simpler phenyl derivatives.

Comparison with Chlorpropham (1-Methylethyl (3-Chlorophenyl)carbamate)

Chlorpropham, a pesticide, shares the isopropyl carbamate group but lacks the 5-hydroxyl substituent (Table 1). This structural difference likely impacts:

Methyl (3-Hydroxyphenyl)-Carbamate

This analogue (CAS 13683-89-1) has a methyl ester and 3-hydroxyphenyl group but lacks the 3-chloro substituent . Key differences include:

Quaternary Salts and Tertiary Bases

Quaternary salts of aromatic carbamates (e.g., 3-oxyphenyl-trimethylammonium methylsulfate derivatives) exhibit stronger activity than tertiary bases. The target compound’s non-quaternary structure may result in lower potency but improved metabolic stability .

Benzimidazole and Cyclic Carbamates

Compounds like cambendazole (benzimidazole carbamates) and carisoprodol (a muscle relaxant) highlight structural diversity. Carisoprodol’s isopropyl carbamate group is attached to a complex diol backbone, enabling muscle relaxation, whereas the target compound’s simpler phenyl structure may favor different biological targets .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Determinants : The isopropyl ester and chloro-hydroxyphenyl group position the target compound between pesticidal (e.g., chlorpropham) and pharmacological (e.g., physostigmine analogues) agents. Activity likely depends on balancing lipophilicity (isopropyl) and polar interactions (chloro, hydroxyl) .

- Toxicity Considerations: The hydroxyl group may mitigate toxicity compared to non-hydroxylated analogues, but chlorine could introduce ecotoxicological risks .

- Synthetic Potential: The compound’s structure aligns with active carbamates, warranting further studies on cholinesterase inhibition or pesticidal efficacy .

Q & A

Q. What are the common synthetic routes for Carbamic acid, (3-chloro-5-hydroxyphenyl)-, 1-methylethyl ester?

The compound is typically synthesized via carbamate formation reactions. A primary method involves reacting a substituted phenol (e.g., 3-chloro-5-hydroxyphenol) with isopropyl chloroformate in the presence of a base such as pyridine or triethylamine. Alternative routes may employ carbodiimide-mediated coupling or transesterification of preformed carbamates. Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly influence yield and purity. For example, anhydrous solvents like dichloromethane or THF are preferred to avoid hydrolysis of intermediates .

Q. How is the molecular structure of this compound characterized in research settings?

Structural elucidation combines spectroscopic and computational methods:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions (e.g., chlorine at C3, hydroxyl at C5) and confirm esterification via carbonyl signals (~165–170 ppm).

- Infrared Spectroscopy (IR): Stretching frequencies for N-H (3300–3500 cm), C=O (1700–1750 cm), and aromatic C-Cl (550–850 cm) validate functional groups.

- High-Resolution Mass Spectrometry (HRMS): Provides exact mass to verify molecular formula (e.g., CHClNO).

- InChIKey/Computational Modeling: Tools like Gaussian or Spartan predict electronic properties and reactive sites .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar carbamates:

- GHS Hazards: Classified as Acute Toxicity (Oral, Category 4), Skin/Irritation (Category 2), and Specific Target Organ Toxicity (Respiratory Irritation, Category 3).

- PPE Requirements: Nitrile gloves, lab coats, and chemical goggles are mandatory. Use fume hoods to minimize inhalation risks.

- Spill Management: Avoid dust generation; neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do substituents (e.g., chlorine, hydroxyl) influence the compound’s reactivity and bioactivity?

- Electron-Withdrawing Chlorine: Enhances electrophilicity of the carbamate carbonyl, increasing susceptibility to nucleophilic attack (e.g., hydrolysis or enzyme interactions).

- Hydroxyl Group: Introduces hydrogen-bonding capability, affecting solubility in polar solvents and interactions with biological targets (e.g., enzyme active sites). Comparative studies with non-chlorinated analogs show reduced antimicrobial activity, highlighting chlorine’s role in target binding .

Q. What analytical methods resolve stability challenges under varying pH and temperature conditions?

- HPLC-UV/Vis: Monitors degradation products (e.g., free phenol or isopropanol) under accelerated stability testing (40°C/75% RH).

- Kinetic Studies: Arrhenius plots predict shelf-life by analyzing hydrolysis rates at different pH levels. Acidic conditions typically accelerate carbamate cleavage.

- Mass Spectrometry (LC-MS): Identifies transient intermediates (e.g., isocyanate) formed during decomposition .

Q. What strategies address low yields in synthesizing derivatives with enhanced bioactivity?

- Protecting Group Chemistry: Temporarily mask the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during functionalization.

- Microwave-Assisted Synthesis: Reduces reaction times and improves yields for nucleophilic substitutions (e.g., replacing chlorine with amines).

- Structure-Activity Relationship (SAR) Models: Computational docking (e.g., AutoDock Vina) predicts modifications (e.g., adding methyl groups to the aromatic ring) that enhance binding to biological targets like acetylcholinesterase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.